molecular formula C6H2ClF3 B1586135 1-Chloro-2,4,6-trifluorobenzene CAS No. 2106-40-3

1-Chloro-2,4,6-trifluorobenzene

Cat. No. B1586135
CAS RN: 2106-40-3
M. Wt: 166.53 g/mol
InChI Key: HNUHTJBTOGQIHV-UHFFFAOYSA-N
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Description

1-Chloro-2,4,6-trifluorobenzene is a chemical compound with the linear formula F3C6H2Cl . It has a molecular weight of 166.53 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2,4,6-trifluorobenzene is represented by the SMILES string Fc1cc(F)c(Cl)c(F)c1 .


Physical And Chemical Properties Analysis

1-Chloro-2,4,6-trifluorobenzene has a refractive index n20/D of 1.456 (lit.), a boiling point of 124 °C (lit.), and a density of 1.463 g/mL at 25 °C (lit.) .

Scientific Research Applications

1-Chloro-2,4,6-trifluorobenzene is a chemical compound with the linear formula F3C6H2Cl . It has a molecular weight of 166.53 . Some of its properties include a refractive index of n20/D 1.456 (lit.) , a boiling point of 124 °C (lit.) , and a density of 1.463 g/mL at 25 °C (lit.) .

  • Pharmaceutical Intermediates : This compound can be used as an intermediate in the synthesis of various pharmaceutical products . The specific application would depend on the drug being synthesized.

  • Pesticide Manufacturing : It can also be used in the production of certain pesticides . The specific application would depend on the type of pesticide being produced.

  • Liquid Crystal Materials : 1-Chloro-2,4,6-trifluorobenzene can be used in the production of liquid crystal materials . These materials have applications in various fields, including display technology and telecommunications.

  • Pharmaceutical Intermediates : This compound can be used as an intermediate in the synthesis of various pharmaceutical products . The specific application would depend on the drug being synthesized.

  • Pesticide Manufacturing : It can also be used in the production of certain pesticides . The specific application would depend on the type of pesticide being produced.

  • Liquid Crystal Materials : 1-Chloro-2,4,6-trifluorobenzene can be used in the production of liquid crystal materials . These materials have applications in various fields, including display technology and telecommunications.

properties

IUPAC Name

2-chloro-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUHTJBTOGQIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371514
Record name 2-chloro-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,4,6-trifluorobenzene

CAS RN

2106-40-3
Record name 2-chloro-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2,4,6-trifluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

EP 460 639 describes a three-stage preparation of 3,5-difluoroaniline. Starting from 5-chloro-2,4,6-trifluoroisophthalic acid, this is decarboxylated to give 2-chloro-1,3,5-trifluorobenzene. By reaction of the 2-chloro-1,3,5-trifluorobenzene with copper and water at 300° C., 1,3,5-trifluorobenzene can be prepared. According to Example 6 of EP 460 639, 1,3,5-tri-fluorobenzene is reacted with methanol saturated with ammonia at 200° C. for 60 hours and 3,5-difluoroaniline is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-2,4,6-trifluoroisophthalic acid
Quantity
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Kong, H Zhang, Y Xiao, C Cao, Y Shi, G Pang - RSC Advances, 2015 - pubs.rsc.org
A simple and effective aromatic nucleophilic monosubstitution reaction for the synthesis of aromatic amines via selective C–F bond cleavage of various fluoroarenes (mono-, di-, tri-, tetra…
Number of citations: 26 pubs.rsc.org
VD Shteingarts - Journal of fluorine chemistry, 2007 - Elsevier
The development of concise and highly selective ways to prepare partially fluorinated arenes from readily available polyfluoro ones, the former being valuable building blocks in fine …
Number of citations: 41 www.sciencedirect.com
H Torii, M Yoshida - Journal of computational chemistry, 2010 - Wiley Online Library
The electrostatic properties of halogen atoms are studied theoretically in relation to their ability of halogen bonding, which is an attractive intermolecular interaction of a covalently …
Number of citations: 60 onlinelibrary.wiley.com
GM Bernard - 1996 - mspace.lib.umanitoba.ca
I thank Dr. Frank Fkuska for the many engaging conversations over the past few years. I also thank him, along with Dr. Jim peeling, for reading this thesis. I thank Dr-Kirk Marat and Mr. …
Number of citations: 4 mspace.lib.umanitoba.ca
SS Laev, VD Shteingarts - Journal of fluorine chemistry, 1999 - Elsevier
Aqueous ammonia has been found to be a good and versatile medium for the highly selective hydrodehalogenation of polyfluoroarenes by zinc under unprecedentedly mild conditions. …
Number of citations: 53 www.sciencedirect.com
M Ghidiu - 2012 - udspace.udel.edu
N-Heterocyclic Carbene (NHC) complexes of gold (I) and gold (III) of the form AuX (IPr) and AuXCl2 (IPr)(IPr= 1, 3-bis (2, 6-diisopropylphenyl) imidazol-2-ylidene, X= halide or aryl) were …
Number of citations: 3 udspace.udel.edu
LON Bornhoft, EYX Chen, MP Shores, MJ Kipper - 2011 - mountainscholar.org
Lewis acid-mediated controlled anionic polymerization under industrially desired conditions (ambient or higher temperature) is described in this thesis. The central theme focuses on the …
Number of citations: 0 mountainscholar.org
D Franchini, F Dapiaggi, S Pieraccini, A Forni… - Chemical Physics …, 2018 - Elsevier
Halogen bonding is nowadays a consolidated tool in chemistry. Only recently, the importance of halogen bonding has been demonstrated also in biological systems, owing to the …
Number of citations: 27 www.sciencedirect.com
D Franchini - 2019 - air.unimi.it
In this thesis the results obtained during the three years of doctorate (2015-2018) will be illustrated. Although several different computational and crystallographic techniques have been …
Number of citations: 4 air.unimi.it

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